

# A Comparative Analysis of LAS190792 and Tiotropium for Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **LAS190792** (also known as AZD8999) and tiotropium, two key molecules in the development of therapies for chronic obstructive pulmonary disease (COPD) and other respiratory conditions. The comparison is based on available preclinical and early-phase clinical data, focusing on their distinct mechanisms of action, pharmacological profiles, and bronchodilatory effects.

## **Executive Summary**

**LAS190792** is a novel investigational bifunctional molecule, specifically a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA), which combines two distinct pharmacological activities in a single entity.[1][2] In contrast, tiotropium is a well-established Long-Acting Muscarinic Antagonist (LAMA) and a cornerstone in the maintenance treatment of COPD.[3][4][5] The primary distinction lies in **LAS190792**'s dual mechanism, which targets both the parasympathetic and sympathetic pathways involved in airway smooth muscle contraction, while tiotropium acts solely on the parasympathetic pathway.[1][4][6] Preclinical data suggests **LAS190792** possesses potent and sustained bronchodilator activity.[1] Limited early-phase clinical data indicates a good safety profile and significant bronchodilation with **LAS190792**, which was found to be comparable or superior to tiotropium at the tested doses.

# **Mechanism of Action and Signaling Pathways**







Tiotropium exerts its bronchodilatory effect by acting as a competitive, reversible antagonist of acetylcholine at muscarinic receptors, with a particular affinity for the M3 subtype located on airway smooth muscle.[3][4][5] Blockade of these receptors prevents acetylcholine-induced bronchoconstriction.[4]

**LAS190792**, as a MABA, has a dual mechanism of action.[1][2] It not only blocks the M3 muscarinic receptors in a manner similar to tiotropium but also stimulates  $\beta$ 2-adrenergic receptors on airway smooth muscle cells.[1] Activation of  $\beta$ 2-adrenergic receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation. This dual action provides a complementary approach to achieving maximal airway opening.

Signaling Pathway of **LAS190792** (MABA) vs. Tiotropium (LAMA)





Click to download full resolution via product page

Caption: Dual vs. single pathway for bronchodilation.

### **Preclinical Performance Data**

The following tables summarize the comparative preclinical data for **LAS190792** and tiotropium, primarily sourced from a key pharmacological characterization study.[1]

## **In Vitro Receptor Binding Affinity**



| Compound   | Receptor | Affinity (pIC50)                                                                  |
|------------|----------|-----------------------------------------------------------------------------------|
| LAS190792  | M1       | 8.9                                                                               |
| M2         | 8.8      |                                                                                   |
| M3         | 8.8      | _                                                                                 |
| M4         | 9.2      | _                                                                                 |
| M5         | 8.2      | _                                                                                 |
| β1         | 7.5      | _                                                                                 |
| β2         | 9.1      | _                                                                                 |
| β3         | 5.6      |                                                                                   |
| Tiotropium | M3       | Not directly compared in this study, but other literature suggests high affinity. |

pIC50 is the negative logarithm of the half maximal inhibitory concentration.

In Vitro Functional Potency

| Compound                                                                                   | Assay                                                                                      | Potency (pEC50 / pIC50) |
|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-------------------------|
| LAS190792                                                                                  | β2 adrenoceptor agonism (spontaneous tone isolated trachea)                                | pEC50: 9.6              |
| Antimuscarinic activity (electrically stimulated human tissue, in presence of propranolol) | pIC50: 8.3                                                                                 |                         |
| Batefenterol (comparator<br>MABA)                                                          | Antimuscarinic activity (electrically stimulated human tissue, in presence of propranolol) | pIC50: 7.9              |



pEC50 is the negative logarithm of the half maximal effective concentration.

#### In Vivo Bronchodilation

A study in dogs showed that nebulized **LAS190792** inhibited acetylcholine-induced bronchoconstriction with a sustained effect, demonstrating a bronchodilation half-life (t1/2) of 13.3 hours.[1]

# **Clinical Comparison Data (Phase I)**

A single-dose, randomized, double-blind, placebo-controlled, 5-way crossover Phase I study in patients with moderate to severe COPD provides the most direct comparison available to date. It's important to note that this data is from a conference abstract and may not represent the full and final results.

| Treatment                 | Change from Baseline in Trough FEV1 (mL)                                                     |
|---------------------------|----------------------------------------------------------------------------------------------|
| AZD8999 (LAS190792) 400μg | 178                                                                                          |
| AZD8999 (LAS190792) 100μg | 104                                                                                          |
| Tiotropium 18μg           | Statistically significantly greater than AZD8999<br>100µg                                    |
| Indacaterol 150μg         | Not specified, but improvement with AZD8999<br>400µg was statistically significantly greater |
| Placebo                   | Not specified                                                                                |

FEV1: Forced Expiratory Volume in 1 second. All active treatments showed statistically significant and clinically meaningful improvements versus placebo.

Both doses of AZD8999 were reported to be safe and well-tolerated.

## **Experimental Protocols**

The following are summaries of the methodologies used in the key preclinical experiments for **LAS190792**.



## **Receptor Binding Assays**

- Objective: To determine the binding affinity of LAS190792 for various human muscarinic and adrenergic receptors.
- Methodology:
  - Membrane preparations from cells expressing the specific human receptor subtypes (M1-M5, β1-β3) were used.
  - Radioligand displacement assays were performed. A known radioactive ligand with high affinity for the receptor of interest was incubated with the cell membranes.
  - Increasing concentrations of the test compound (LAS190792) were added to compete with the radioligand for binding to the receptor.
  - After incubation, the bound and free radioligand were separated, and the amount of bound radioactivity was measured.
  - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
  - The pIC50 value was calculated as the negative logarithm of the IC50.

## **Functional Assays in Isolated Trachea**

- Objective: To assess the functional potency of LAS190792 as a β2-adrenoceptor agonist and a muscarinic antagonist.
- Methodology:
  - Tracheal tissues were isolated from animals (e.g., guinea pigs) or humans.
  - For β2-agonist activity, the relaxant effect of LAS190792 on the spontaneous tone of the
    isolated trachea was measured. Cumulative concentrations of the compound were added
    to the organ bath, and the resulting relaxation was recorded. The concentration producing
    50% of the maximum relaxation (EC50) was determined.



- For antimuscarinic activity, the tracheal tissue was electrically stimulated to induce cholinergic contraction. The ability of increasing concentrations of LAS190792 to inhibit this contraction was measured. To isolate the muscarinic antagonist effect, a β-blocker (propranolol) was added to the bath. The concentration inhibiting 50% of the contraction (IC50) was determined.
- pEC50 and pIC50 values were calculated from the respective EC50 and IC50 values.

## In Vivo Bronchoprotection in Dogs

- Objective: To evaluate the duration of action and bronchodilatory effect of LAS190792 in a living animal model.
- Methodology:
  - Anesthetized dogs were used in the study.
  - Bronchoconstriction was induced by administering acetylcholine.
  - LAS190792 was administered via nebulization.
  - The ability of LAS190792 to inhibit the acetylcholine-induced bronchoconstriction was measured over time.
  - The half-life (t1/2) of the bronchodilatory effect was calculated to determine the duration of action.
  - Cardiac effects were also monitored to assess the safety profile.

### Conclusion

**LAS190792** represents a promising next-generation bronchodilator with a dual mechanism of action that differentiates it from established LAMAs like tiotropium. Preclinical data demonstrates its high potency as both a muscarinic antagonist and a β2-adrenoceptor agonist, with a sustained duration of action.[1] Early clinical findings suggest that this dual pharmacology translates to significant and sustained bronchodilation in patients with COPD, with a favorable safety profile. While direct, comprehensive head-to-head clinical trial data is still emerging, the available evidence positions **LAS190792** as a molecule of significant interest



for the future of respiratory medicine. Further research is warranted to fully elucidate its clinical efficacy and safety profile in larger patient populations and to directly compare its long-term outcomes against current standards of care like tiotropium.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Graphviz [graphviz.org]
- 3. Pharmacological preclinical characterization of LAS190792, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- To cite this document: BenchChem. [A Comparative Analysis of LAS190792 and Tiotropium for Respiratory Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935823#las190792-compared-to-tiotropium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com